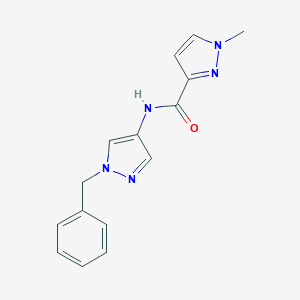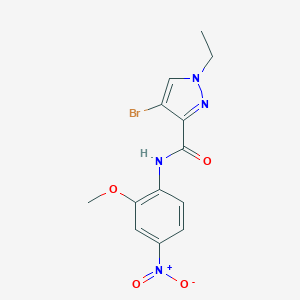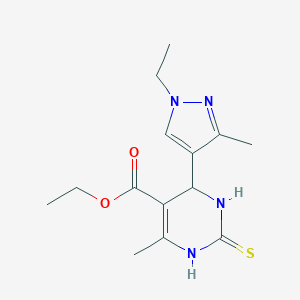
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is normally sequestered in the cytoplasm by IκBα, but upon activation, IκBα is phosphorylated and degraded, which allows NF-κB to translocate to the nucleus and activate target genes. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 blocks the phosphorylation of IκBα, which prevents its degradation and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells by blocking the activation of NF-κB. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have immunomodulatory effects by inhibiting the activation of T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high stability. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 also has some limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the inhibition of NF-κB by N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 may have pleiotropic effects, which may limit its therapeutic applications in some diseases.
Direcciones Futuras
There are several future directions for the research on N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more selective inhibitors of NF-κB that have fewer off-target effects and pleiotropic effects. In addition, the combination of N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the development of new methods for the delivery of N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 may improve its bioavailability and increase its therapeutic potential.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 can be synthesized using a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methyl-1H-pyrazole-3-carboxamide in the presence of a base to yield N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is overexpressed in many types of cancer, and its inhibition by N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have anticancer effects in vitro and in vivo. N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-inflammatory effects in various animal models of inflammation, such as rheumatoid arthritis and colitis. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and lupus.
Propiedades
Fórmula molecular |
C15H15N5O |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-8-7-14(18-19)15(21)17-13-9-16-20(11-13)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,17,21) |
Clave InChI |
XNYKEDKSWZRYKA-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES canónico |
CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)

![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![Methyl 4-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]benzoate](/img/structure/B280055.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![methyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)carbothioyl]amino}benzoate](/img/structure/B280060.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide](/img/structure/B280061.png)

![4-chloro-N-[(2-chlorophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280065.png)